![molecular formula C19H30N2O2S B1224239 3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide](/img/structure/B1224239.png)
3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide
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Overview
Description
3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide is a member of morpholines.
Scientific Research Applications
1. Synthesis and Characterization in Polymer Chemistry
A study by Liaw & Liaw (2001) explored the synthesis of new polyamide-imides containing pendent adamantyl groups, showcasing the utility of adamantane derivatives in polymer chemistry. Their research demonstrated the potential of these compounds in producing transparent, flexible, and tough films, with significant thermal stability (Liaw & Liaw, 2001).
2. Antimicrobial and Hypoglycemic Activities
Al-Wahaibi et al. (2017) synthesized adamantane-isothiourea hybrid derivatives and assessed their in vitro antimicrobial activity. This study highlighted the broad-spectrum antibacterial potential of these compounds. Additionally, they demonstrated in vivo hypoglycemic activity in diabetic rats, indicating a promising avenue for medical research (Al-Wahaibi et al., 2017).
3. Development of Antimicrobial and Anti-inflammatory Agents
Al-Abdullah et al. (2014) conducted a study on N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols, revealing their potent antimicrobial properties. This work underscores the relevance of such compounds in developing new antimicrobial agents (Al-Abdullah et al., 2014).
4. Use in Heterocyclic Chemistry
Ahmed et al. (2001) discussed the synthesis of substituted tricyclo[5.3.1.04,9]undecan-2,6-diones. Their research contributes to the understanding of how adamantane derivatives can be utilized in the creation of complex chemical structures, beneficial in heterocyclic chemistry (Ahmed et al., 2001).
5. Investigation of Cytotoxic Activities
Ghorab et al. (2015) synthesized novel sulfonamide derivatives, including those with adamantyl groups, and evaluated their anticancer activity. This research indicates the potential application of adamantane derivatives in the development of new anticancer agents (Ghorab et al., 2015).
properties
Product Name |
3,5,7-trimethyl-N-[4-morpholinyl(sulfanylidene)methyl]-1-adamantanecarboxamide |
---|---|
Molecular Formula |
C19H30N2O2S |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3,5,7-trimethyl-N-(morpholine-4-carbothioyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C19H30N2O2S/c1-16-8-17(2)10-18(3,9-16)13-19(11-16,12-17)14(22)20-15(24)21-4-6-23-7-5-21/h4-13H2,1-3H3,(H,20,22,24) |
InChI Key |
WTOMJIJRSMZRED-UHFFFAOYSA-N |
SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)C(=O)NC(=S)N4CCOCC4)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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